PF-5006739

Description

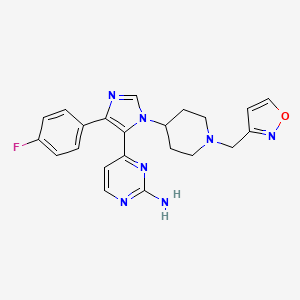

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-fluorophenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]imidazol-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWHRQHBPRSUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293395-67-1 | |

| Record name | 1293395-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-5006739

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5006739 is a potent and selective, dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), two key serine/threonine kinases implicated in the regulation of the circadian rhythm. By modulating the core clock mechanism, this compound has demonstrated potential therapeutic applications in conditions associated with circadian disruption, including psychiatric disorders and addiction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling pathways, and preclinical pharmacology. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of CK1δ and CK1ε

This compound exerts its pharmacological effects through the competitive inhibition of the ATP-binding site of two closely related serine/threonine kinases: Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] These kinases are integral components of the core molecular clock that governs circadian rhythms in mammals.

In Vitro Potency

This compound demonstrates low nanomolar potency against both CK1δ and CK1ε isoforms. The inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) consistently reported in the low nanomolar range.

| Target | IC50 (nM) |

| Casein Kinase 1 delta (CK1δ) | 3.9[1][2][3] |

| Casein Kinase 1 epsilon (CK1ε) | 17.0[1][2][3] |

Modulation of the Circadian Rhythm Signaling Pathway

The primary downstream effect of CK1δ/ε inhibition by this compound is the modulation of the core circadian clock machinery. CK1δ and CK1ε play a crucial role in the phosphorylation of the Period (PER) proteins (PER1 and PER2).[4] This phosphorylation event is a critical step that marks PER proteins for ubiquitination and subsequent proteasomal degradation.

By inhibiting CK1δ and CK1ε, this compound prevents the phosphorylation of PER proteins. This leads to the stabilization and nuclear accumulation of PER proteins, which in turn enhances their ability to inhibit the transcriptional activity of the CLOCK/BMAL1 heterodimer. The ultimate effect is a lengthening of the circadian period.

References

- 1. Casein kinase 1δ/ε inhibitor this compound attenuates opioid drug-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Biological Target of PF-05006739

A comprehensive review of publicly available data indicates that there is currently no specific information identifying the biological target of the compound designated as PF-05006739.

Extensive searches of scientific literature, patent databases, and clinical trial registries did not yield any publications or official documentation detailing the mechanism of action, pharmacological properties, or the specific molecular target of a compound with this identifier.

This suggests several possibilities:

-

Internal Designation: PF-05006739 may be an internal discovery or preclinical development code used by Pfizer, and information regarding its biological target has not yet been publicly disclosed.

-

Discontinued Compound: The compound may have been discontinued in early-stage research, and consequently, no detailed information was ever published.

-

Typographical Error: It is possible that the identifier "PF-05006739" contains a typographical error. Similar Pfizer compound numbers often follow a "PF-" prefix followed by a seven-digit number (e.g., PF-06463922, an ALK inhibitor). A slight variation in the number could refer to a known compound.

-

Confidential Information: The information may be subject to confidentiality agreements or be part of a pending patent application that has not yet been published.

Without identification of the primary biological target, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

-

Verify the compound identifier: Double-check the accuracy of "PF-05006739" for any potential typographical errors.

-

Consult Pfizer's official publications: Monitor scientific publications and presentations from Pfizer for any future disclosure of this compound or its target.

-

Search for alternative identifiers: If available, search for any alternative chemical names, internal codes, or patent numbers that may be associated with PF-05006739.

This guide will be updated if and when information regarding the biological target of PF-05006739 becomes publicly available.

The Discovery and Synthesis of PF-5006739: A Technical Guide for Researchers

Cambridge, MA - PF-5006739 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), identified through a structure-based drug design approach. This technical guide provides an in-depth overview of its discovery, synthesis, and the key experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was developed as a potential therapeutic agent for a range of psychiatric disorders. The discovery process was guided by the goal of creating a brain-penetrant kinase inhibitor with high selectivity.[1] The feasibility of developing such a central nervous system (CNS) kinase inhibitor had been historically limited by the difficulty in identifying safe compounds with high kinome selectivity that can cross the blood-brain barrier.[1]

The development of this compound stemmed from the design and synthesis of novel 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives.[1] This structural scaffold proved to be a promising starting point, leading to the identification of this compound, which exhibits low nanomolar potency for its target kinases.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating easy comparison of its activity against its primary targets.

| Target | IC50 (nM) | Reference |

| Casein Kinase 1δ (CK1δ) | 3.9 | [2][3][4] |

| Casein Kinase 1ε (CK1ε) | 17.0 | [2][3][4] |

Synthesis of this compound

The chemical name for this compound is 4-(4-(4-fluorophenyl)-1-(1-(isoxazol-3-ylmethyl)piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-amine.[2] The synthesis is a multi-step process.

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 4-(4-(4-fluorophenyl)-1-(1-(isoxazol-3-ylmethyl)piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-amine (this compound)

Materials:

-

4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine

-

3-(chloromethyl)isoxazole

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine in dichloromethane, add triethylamine.

-

To this mixture, add a solution of 3-(chloromethyl)isoxazole in dichloromethane.

-

Stir the reaction mixture at room temperature for the time specified in the primary literature.

-

Upon completion, as monitored by an appropriate technique (e.g., TLC or LC-MS), quench the reaction with water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford this compound.

Key Experiments and Protocols

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of this compound against CK1δ and CK1ε.

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

-

Recombinant human CK1δ and CK1ε enzymes

-

Suitable kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a multi-well plate, add the kinase enzyme (CK1δ or CK1ε) to each well.

-

Add the serially diluted this compound to the respective wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature for a specific duration.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Fentanyl-Induced Reinstatement Model

This animal model is used to evaluate the potential of this compound in preventing relapse to opioid-seeking behavior.[2]

Caption: Workflow for the fentanyl-induced reinstatement model.

Animals:

-

Male Sprague-Dawley rats (or other appropriate strain)

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

Procedure:

-

Surgery: Implant rats with intravenous catheters.

-

Fentanyl Self-Administration Training: Train rats to press a lever to receive infusions of fentanyl. Each infusion is paired with a cue light.

-

Extinction: Once a stable response is established, replace fentanyl with saline. Continue sessions until lever pressing significantly decreases.

-

Treatment: Prior to the reinstatement test, administer this compound or vehicle to different groups of rats.

-

Reinstatement Test: Administer a non-contingent "priming" injection of fentanyl to all rats and place them back in the operant chambers.

-

Data Collection: Record the number of active and inactive lever presses during the session. A reduction in active lever pressing in the this compound-treated group compared to the vehicle group indicates attenuation of drug-seeking behavior.

Signaling Pathways

This compound exerts its effects by inhibiting CK1δ and CK1ε, which are key regulators of several signaling pathways. The primary pathway affected that is relevant to its therapeutic potential in psychiatric disorders is the regulation of the circadian rhythm.

Circadian Rhythm Signaling Pathway

Caption: Role of CK1δ/ε in the circadian rhythm and its inhibition by this compound.

CK1δ and CK1ε phosphorylate the PER proteins, leading to their degradation. This process is a critical step in maintaining the roughly 24-hour cycle of the internal biological clock. By inhibiting CK1δ/ε, this compound stabilizes PER proteins, thereby lengthening the circadian period. This modulation of the circadian rhythm is a potential mechanism for its therapeutic effects in psychiatric disorders, which are often associated with disrupted sleep-wake cycles.[2] In vivo studies have shown that this compound can produce robust, centrally mediated phase-delaying effects on the circadian rhythm.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Casein kinase 1δ/ε inhibitor this compound attenuates opioid drug-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinically Precedented Protein Kinases: Rationale for Their Use in Neurodegenerative Disease [frontiersin.org]

- 4. Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-5006739 in Circadian Rhythm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5006739 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key serine/threonine kinases that play a pivotal role in the regulation of the mammalian circadian clock. By modulating the core clock machinery, this compound has demonstrated significant effects on circadian rhythms, primarily through the stabilization of PERIOD (PER) proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Circadian Rhythms and the Role of CK1δ/ε

The circadian clock is an endogenous, self-sustaining oscillator that drives the daily rhythms of numerous physiological and behavioral processes.[1] At the molecular level, the clock is governed by a series of transcriptional-translational feedback loops.[1] A core component of this machinery involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of their own repressors, the PERIOD (PER) and CRYPTOCHROME (CRY) proteins.

Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) are critical for the precise timing of this feedback loop. They phosphorylate PER proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[1] This phosphorylation-dependent degradation of PER is a key step that determines the period length of the circadian rhythm. Inhibition of CK1δ/ε leads to the stabilization and nuclear accumulation of PER proteins, thereby lengthening the circadian period and causing a phase shift in the rhythm.

This compound: A Potent CK1δ/ε Inhibitor

This compound is a small molecule inhibitor with high affinity and selectivity for both CK1δ and CK1ε. Its inhibitory activity is central to its effects on the circadian clock.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against CK1δ and CK1ε has been determined through in vitro kinase assays.

| Target Kinase | IC50 (nM) |

| Casein Kinase 1 delta (CK1δ) | 3.9[2][3] |

| Casein Kinase 1 epsilon (CK1ε) | 17.0[2][3] |

Mechanism of Action in Circadian Regulation

The primary mechanism by which this compound regulates the circadian rhythm is through the direct inhibition of CK1δ and CK1ε, leading to the stabilization of PER proteins.

As depicted in Figure 1, the inhibition of CK1δ/ε by this compound prevents the phosphorylation of PER proteins. This leads to an accumulation of PER, which can then complex with CRY and translocate to the nucleus to inhibit the transcriptional activity of CLOCK:BMAL1, thereby lengthening the period of the circadian cycle.

Preclinical Efficacy in Circadian Rhythm Modulation

This compound has demonstrated robust effects on circadian rhythms in both in vivo and in vitro preclinical models.

In Vivo Phase-Delaying Effects

Studies in rodent models have shown that this compound can induce a significant phase delay in locomotor activity. While specific quantitative data for this compound is not publicly available, a closely related dual CK1δ/ε inhibitor, PF-670462, provides a strong indication of the expected effects.

| Compound | Dose | Animal Model | Effect | Magnitude of Phase Shift (approx. hours) |

| PF-670462 | 50 mg/kg | Rat | Phase delay of clock gene expression in liver and pancreas | 4.5 |

| PF-670462 | 50 mg/kg | Rat | Phase delay of wheel-running activity onset | 1.1 |

| PF-670462 | 10 mg/kg/day | Mouse | Period lengthening of locomotor activity | 0.44 ± 0.05 |

| PF-670462 | 30 mg/kg/day | Mouse | Period lengthening of locomotor activity | 0.8 |

Note: Data for PF-670462 is presented as a surrogate for this compound due to the lack of publicly available, specific quantitative data for the latter.

In Vitro Effects on PER2::LUC Bioluminescence

In vitro studies using tissue explants from PER2::LUCIFERASE (PER2::LUC) reporter mice have shown that this compound can directly impact the molecular clock.

| Concentration Range (µM) | Tissue | Effect |

| 0.4 - 50 | White Adipose Tissue (WAT) Explants | Dose-dependent induction of mPER2::luc bioluminescence |

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a target kinase.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing a buffer salt (e.g., Tris-HCl), MgCl2, and DTT. Prepare a solution of recombinant human CK1δ or CK1ε. Prepare a substrate solution (e.g., dephosphorylated casein) and an ATP solution (e.g., containing γ-³²P-ATP for radiometric detection or for use with ADP-Glo™ kinase assay).

-

Reaction Setup: In a microplate, add the kinase, reaction buffer, and the various concentrations of this compound.

-

Initiation and Incubation: Initiate the reaction by adding the ATP and substrate mixture. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution such as EDTA.

-

Detection: Measure the amount of substrate phosphorylation. For radiometric assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Circadian Locomotor Activity Assessment (General Protocol)

This protocol outlines the general procedure for assessing the effect of a compound on the circadian locomotor activity of rodents.[4][5][6][7]

Methodology:

-

Animal Housing and Acclimation: House male C57BL/6J mice individually in cages equipped with running wheels in a light-controlled environment. Entrain the mice to a 12-hour light:12-hour dark (LD) cycle for at least two weeks.[4]

-

Baseline Activity Recording: Record wheel-running activity continuously to establish a stable baseline rhythm of entrainment.

-

Drug Administration: Prepare this compound in a suitable vehicle. Administer the compound or vehicle via a specific route (e.g., subcutaneous injection) at a designated circadian time (CT). The timing of administration is critical for observing phase-shifting effects.

-

Constant Darkness: To assess the effect on the endogenous period, transfer the animals to constant darkness (DD) and continue to record locomotor activity.

-

Data Analysis: Analyze the wheel-running data using specialized software (e.g., ClockLab). Generate double-plotted actograms to visualize the activity patterns. Calculate the phase shift by comparing the onset of activity before and after drug administration. Determine the free-running period (tau) during the DD phase using chi-square periodogram analysis.

PER2::LUC Bioluminescence Assay in Tissue Explants (General Protocol)

This protocol describes the methodology for measuring the effect of a compound on the molecular clock in ex vivo tissue explants.

Methodology:

-

Tissue Explant Culture: Euthanize a PER2::LUC reporter mouse and dissect the tissue of interest (e.g., white adipose tissue, liver, or suprachiasmatic nucleus) under sterile conditions. Place the tissue explant on a culture membrane in a sealed dish containing culture medium supplemented with luciferin.

-

Bioluminescence Recording: Place the culture dish in a light-tight chamber equipped with a photomultiplier tube (PMT) or a CCD camera (e.g., LumiCycle). Record the bioluminescence emitted from the tissue at regular intervals (e.g., every 10 minutes) for several days.

-

Compound Treatment: After establishing a stable baseline rhythm, add this compound at various concentrations to the culture medium.

-

Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the PER2::LUC rhythm before and after compound treatment. A change in the period length or a shift in the phase of the rhythm indicates a direct effect on the molecular clock within the tissue.

Conclusion

This compound is a valuable research tool for investigating the role of CK1δ and CK1ε in the regulation of the circadian clock. Its potent and selective inhibitory activity leads to the stabilization of PER proteins, resulting in a lengthening of the circadian period and a phase delay of the rhythm. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the chronotherapeutic potential of targeting the core clock machinery with compounds like this compound. Further investigation into the in vivo efficacy and safety of this compound may pave the way for novel treatments for circadian rhythm disorders and other associated pathologies.

References

- 1. Structure-Based Optimization of Selective and Brain Penetrant CK1δ Inhibitors for the Treatment of Circadian Disruptions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Casein kinase 1δ/ε inhibitor this compound attenuates opioid drug-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to Record Circadian Rhythm Wheel Running Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) | Semantic Scholar [semanticscholar.org]

- 7. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-5006739: A Casein Kinase 1 Delta/Epsilon Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-5006739 is a potent and selective, brain-penetrant dual inhibitor of Casein Kinase 1 Delta (CK1δ) and Casein Kinase 1 Epsilon (CK1ε).[1][2][3][4][5] Developed through structure-based drug design, this small molecule belongs to the 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine series of compounds.[1][2][4][5] It has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of CK1δ and CK1ε, particularly in the regulation of circadian rhythms and its potential therapeutic applications in psychiatric and metabolic disorders.[1][6][7] This guide provides a comprehensive overview of the technical details of this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine | [1][2][4][5][8] |

| Molecular Formula | C₂₂H₂₂FN₇O | [9] |

| Molecular Weight | 419.45 g/mol | [9] |

| CAS Number | 1293395-67-1 | [9] |

| Appearance | Solid | [9] |

| Solubility | DMSO: 100 mg/mL (238.41 mM) | [9] |

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of CK1δ and CK1ε. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates.

In Vitro Potency and Selectivity

| Target | IC₅₀ (nM) | Reference |

| Casein Kinase 1 Delta (CK1δ) | 3.9 | [1][2][4][5] |

| Casein Kinase 1 Epsilon (CK1ε) | 17.0 | [1][2][4][5] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in various species are not extensively published. However, it is described as a brain-penetrant compound. For in vivo studies in diet-induced obese (DIO) mice, a subcutaneous dose of 10 mg/kg/day was used.[6][7]

Signaling Pathways

Circadian Rhythm Regulation

CK1δ and CK1ε are integral components of the mammalian circadian clock. They phosphorylate the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, key negative regulators in the transcriptional-translational feedback loop that drives circadian rhythms. This phosphorylation marks PER proteins for ubiquitination and subsequent proteasomal degradation, thus controlling the timing of the molecular clock. This compound, by inhibiting CK1δ/ε, leads to the stabilization and nuclear accumulation of PER proteins, thereby lengthening the circadian period.

Wnt Signaling Pathway

CK1δ and CK1ε are positive regulators of the canonical Wnt signaling pathway. They phosphorylate components of the β-catenin destruction complex, such as Dishevelled (Dvl) and the co-receptor LRP6. This phosphorylation contributes to the disassembly of the destruction complex, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the IC₅₀ of this compound against CK1δ and CK1ε. Specific conditions may require optimization.

-

Reagents and Materials:

-

Recombinant human CK1δ and CK1ε

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

ATP (at Km for each kinase)

-

Substrate (e.g., α-casein or a specific peptide substrate)

-

This compound (serial dilutions in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase and substrate in kinase buffer.

-

Add this compound at various concentrations (typically in a 10-point dose-response curve) or DMSO as a vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based Circadian Period Assay (PER2::LUC)

This protocol describes a method to assess the effect of this compound on the circadian period in a cell-based model using a PER2::luciferase (PER2::LUC) reporter.

-

Cell Line and Culture:

-

U2OS or NIH3T3 cells stably expressing a PER2::LUC reporter construct.

-

Culture cells in DMEM supplemented with 10% FBS and antibiotics.

-

-

Procedure:

-

Plate cells in a 35-mm dish and grow to confluency.

-

Synchronize the cells by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.

-

After synchronization, replace the medium with a recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, antibiotics, and luciferin).

-

Add this compound at the desired concentration or DMSO as a vehicle control to the recording medium.

-

Place the dish in a luminometer and record bioluminescence at regular intervals (e.g., every 10 minutes) for several days.

-

Analyze the bioluminescence data to determine the period of the circadian rhythm using appropriate software (e.g., LumiCycle).

-

In Vivo Fentanyl Self-Administration and Reinstatement Model in Rats

This is a representative protocol to evaluate the effect of this compound on opioid-seeking behavior.

-

Animals and Surgery:

-

Male Sprague-Dawley rats.

-

Surgically implant a chronic indwelling catheter into the jugular vein.

-

Allow animals to recover for at least 5 days post-surgery.

-

-

Self-Administration Training:

-

Train rats to self-administer fentanyl (e.g., 2.5 µg/kg/infusion) in operant conditioning chambers on a fixed-ratio 1 (FR1) schedule for 2-hour sessions daily for 10-14 days.

-

Each active lever press results in a fentanyl infusion paired with a cue light and/or tone.

-

-

Extinction:

-

Following stable self-administration, begin extinction sessions where active lever presses no longer result in fentanyl infusion or the associated cues.

-

Continue extinction until responding is significantly reduced (e.g., <25% of the average of the last 3 self-administration sessions).

-

-

Reinstatement Test:

-

Administer this compound (e.g., via subcutaneous injection) at various doses or vehicle prior to the reinstatement session.

-

Induce reinstatement of drug-seeking behavior by presenting the drug-associated cues (cue-induced reinstatement) or by a priming injection of fentanyl (drug-induced reinstatement).

-

Record the number of active and inactive lever presses during the session.

-

Synthesis

The synthesis of this compound, 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine, involves a multi-step process. While a detailed, step-by-step protocol from the primary manufacturer is not publicly available, the synthesis of related 4,5-di-substituted imidazole compounds generally follows a common synthetic strategy. A plausible synthetic route is outlined below based on the synthesis of similar compounds.

A more detailed, yet generalized, synthesis would involve:

-

Formation of an α-haloketone: Starting from a substituted acetophenone, an α-haloketone is formed, for example, by bromination.

-

Imidazole ring formation: The α-haloketone is then condensed with an amidine or a related nitrogen-containing species to form the imidazole ring.

-

Substitution at the imidazole nitrogen: The nitrogen of the imidazole ring is then alkylated with a protected piperidine derivative.

-

Final deprotection and purification: The protecting group on the piperidine is removed, and the final compound is purified by chromatography.

Conclusion

This compound is a powerful research tool for investigating the roles of CK1δ and CK1ε in various biological processes. Its high potency, selectivity, and brain-penetrant nature make it particularly valuable for in vivo studies related to circadian rhythms and their link to psychiatric and metabolic conditions. This guide provides a foundational understanding of this compound to aid researchers in its application and in the interpretation of experimental results. Further studies to fully characterize its kinome-wide selectivity and pharmacokinetic profile would be beneficial for its broader application in drug discovery and development.

References

- 1. CK1δ/ε protein kinase primes the PER2 circadian phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. escalation-and-reinstatement-of-fentanyl-self-administration-in-male-and-female-rats - Ask this paper | Bohrium [bohrium.com]

- 4. Casein kinase 1δ/ε inhibitor this compound attenuates opioid drug-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid appearance of negative emotion during oral fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Project Summary 4-(4-FLUOROPHENYL)-1-(4-PIPERIDINYL)-5-(2-AMINO-4-PYRIMIDINYL)-IMIDAZOLE - Bioactive Conformational Ensemble [mmb.irbbarcelona.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Attenuation of Opioid-Seeking Behavior by PF-5006739: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the effects of PF-5006739, a potent inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), on opioid-seeking behavior. The document synthesizes preclinical findings, focusing on the compound's mechanism of action, quantitative efficacy, and the experimental protocols used to determine its effects. It is intended to provide a comprehensive resource for researchers in the fields of addiction, pharmacology, and neuroscience who are investigating novel therapeutic strategies for opioid use disorder. The guide includes detailed data tables, experimental methodologies, and visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's potential as a therapeutic agent.

Introduction

Opioid use disorder (OUD) remains a significant public health crisis, necessitating the development of innovative therapeutic interventions. One emerging area of research is the modulation of cellular signaling pathways that underlie addiction-related behaviors. This compound has been identified as a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3][4] These serine/threonine kinases are integral components of the molecular machinery that governs circadian rhythms and have been implicated in a range of psychiatric disorders.[1][3][4] Preclinical studies have demonstrated that this compound can dose-dependently attenuate opioid-seeking behavior in rodent models, suggesting that the CK1δ/ε pathway may be a promising target for the treatment of OUD.[1][2][4] This guide provides an in-depth overview of the core preclinical findings related to this compound's effects on opioid-seeking behavior.

Mechanism of Action

This compound exerts its pharmacological effects through the potent and selective inhibition of CK1δ and CK1ε. The in vitro potency of this compound has been determined through enzymatic assays, revealing low nanomolar IC50 values against both kinase isoforms.[1][2]

Table 1: In Vitro Potency of this compound

| Target Kinase | IC50 (nM) |

| CK1δ | 3.9 |

| CK1ε | 17.0 |

Data sourced from Wager et al., 2014.[1]

Effects on Opioid-Seeking Behavior

The primary evidence for this compound's efficacy in reducing opioid-seeking behavior comes from a rodent operant reinstatement model.[1][4] This model is a well-established preclinical paradigm that mimics the relapse phase of addiction. In these studies, animals were trained to self-administer the potent synthetic opioid, fentanyl. Following a period of abstinence, drug-seeking behavior was reinstated and the effects of this compound on this behavior were assessed.

Quantitative Data

This compound was found to dose-dependently attenuate fentanyl-seeking behavior.[1][4] While the specific quantitative data from the dose-response curve in the primary study is not publicly available in the search results, the findings clearly indicate a statistically significant reduction in drug-seeking behavior with increasing doses of this compound.

Table 2: Summary of this compound Effects on Fentanyl-Seeking Behavior

| Animal Model | Opioid | Behavioral Paradigm | Effect of this compound |

| Sprague-Dawley Rat | Fentanyl | Operant Reinstatement | Dose-dependent attenuation of drug-seeking behavior |

Based on findings from Wager et al., 2014.[1]

Experimental Protocols

The following is a detailed description of the likely experimental methodology used to evaluate the effect of this compound on opioid-seeking behavior, based on standard practices in the field and the information available.

Fentanyl Self-Administration and Extinction

-

Animals: Male Sprague-Dawley rats were used in these studies.[1]

-

Surgery: Animals were surgically implanted with intravenous catheters to allow for self-administration of fentanyl.

-

Self-Administration Training: Rats were placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever resulted in an intravenous infusion of fentanyl, while presses on the "inactive" lever had no consequence. This phase continued until stable rates of self-administration were achieved.

-

Extinction: Following the training phase, fentanyl was no longer delivered upon active lever pressing. This extinction phase continued until responding on the active lever decreased to a predetermined low level.

Reinstatement Testing

-

Drug Administration: Prior to the reinstatement test session, animals were administered either vehicle or varying doses of this compound.

-

Reinstatement Cue: Reinstatement of drug-seeking behavior was triggered by a non-contingent "priming" injection of fentanyl.

-

Behavioral Assessment: The number of presses on the active and inactive levers was recorded during the reinstatement session. A significant reduction in active lever presses in the this compound-treated group compared to the vehicle-treated group indicated an attenuation of drug-seeking behavior.

Signaling Pathways and Visualizations

The precise downstream signaling cascade through which CK1δ/ε inhibition by this compound attenuates opioid-seeking is an area of ongoing research. However, based on the known roles of CK1δ/ε and the neurobiology of addiction, a putative pathway can be proposed. CK1δ/ε are known to be involved in the regulation of various signaling pathways, including those that influence dopamine and glutamate neurotransmission in the brain's reward circuitry, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).

Diagram 1: Proposed Signaling Pathway

References

- 1. Casein kinase 1δ/ε inhibitor this compound attenuates opioid drug-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of Cocaine and Withdrawal on the Mouse Nucleus Accumbens Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Addiction and reward-related genes show altered expression in the postpartum nucleus accumbens [frontiersin.org]

The Role of PF-5006739 in Restoring Glucose Homeostasis in Obesity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity is a significant risk factor for the development of type 2 diabetes, characterized by impaired glucose homeostasis. Recent research has identified the small molecule PF-5006739, a potent and selective inhibitor of Casein Kinase 1δ/ε (CK1δ/ε), as a promising therapeutic agent. This technical guide synthesizes the current understanding of this compound's mechanism of action and its effects on glucose metabolism in preclinical models of obesity. Evidence demonstrates that this compound improves glucose tolerance in both diet-induced and genetic models of obesity by targeting the circadian clock machinery. This document provides an in-depth summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

The escalating global prevalence of obesity and its strong association with metabolic disorders, including type 2 diabetes, underscores the urgent need for novel therapeutic strategies. The circadian system, an internal timekeeping mechanism, has emerged as a critical regulator of metabolic processes. Disruptions to this system, often observed in obesity, can lead to impaired glucose control. This compound is a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with IC50 values of 3.9 nM and 17.0 nM, respectively[1][2]. These kinases are integral components of the negative feedback loop of the molecular circadian clock. By modulating the circadian machinery, this compound presents a novel approach to ameliorate metabolic dysregulation in the context of obesity.

Mechanism of Action: Targeting the Circadian Clock

The primary mechanism through which this compound exerts its beneficial effects on glucose homeostasis is by modulating the cellular circadian clock. In diet-induced obesity (DIO), the molecular clockwork in peripheral tissues, particularly visceral white adipose tissue (WAT), becomes attenuated[3][4]. This disruption is associated with increased inflammation and dysregulation of key metabolic regulators, including Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα and PPARγ)[3].

This compound, by inhibiting CK1δ/ε, is thought to restore the proper functioning of the circadian clock. This is hypothesized to lead to a more synchronized and efficient regulation of metabolic pathways, ultimately improving glucose tolerance. The effect is likely a chronic adaptation to the daily administration of the compound, leading to enhanced entrainment of the circadian clock, rather than a direct, acute effect of enzyme inhibition on glucose metabolism[4].

Quantitative Data on Glucose Homeostasis

Studies in preclinical mouse models of obesity have demonstrated the efficacy of this compound in improving glucose control. The following tables summarize the key findings from these investigations.

Diet-Induced Obese (DIO) Mice

Table 1: Effect of this compound on Glucose Tolerance in Diet-Induced Obese (DIO) Mice

| Treatment Group | Time (minutes) | Blood Glucose (mmol/L) ± SEM |

| Vehicle | 0 | 9.8 ± 0.4 |

| 15 | 25.1 ± 1.5 | |

| 30 | 22.8 ± 1.3 | |

| 60 | 16.5 ± 1.1 | |

| 120 | 11.2 ± 0.6 | |

| This compound (10 mg/kg) | 0 | 9.5 ± 0.3 |

| 15 | 20.1 ± 1.2 | |

| 30 | 18.5 ± 1.0 | |

| 60 | 13.1 ± 0.8 | |

| 120 | 9.9 ± 0.5 | |

| p < 0.05 vs. Vehicle. Data extracted from Cunningham et al., 2016. |

Table 2: Area Under the Curve (AUC) for Glucose Tolerance Test in DIO Mice

| Treatment Group | Glucose AUC (mmol/L * min) ± SEM |

| Vehicle | 2250 ± 150 |

| This compound (10 mg/kg) | 1750 ± 120 |

| p < 0.05 vs. Vehicle. Data calculated from Cunningham et al., 2016. |

Genetically Obese (ob/ob) Mice

Table 3: Effect of this compound on Glucose Tolerance in ob/ob Mice

| Treatment Group | Time (minutes) | Blood Glucose (mmol/L) ± SEM |

| Vehicle | 0 | 12.1 ± 0.7 |

| 15 | 28.9 ± 1.8 | |

| 30 | 27.2 ± 1.6 | |

| 60 | 21.3 ± 1.4 | |

| 120 | 15.8 ± 1.1 | |

| This compound (10 mg/kg) | 0 | 11.8 ± 0.6 |

| 15 | 23.5 ± 1.4 | |

| 30 | 22.1 ± 1.3 | |

| 60 | 17.5 ± 1.2 | |

| 120 | 13.2 ± 0.9 | |

| p < 0.05 vs. Vehicle. Data extracted from Cunningham et al., 2016. |

Table 4: Area Under the Curve (AUC) for Glucose Tolerance Test in ob/ob Mice

| Treatment Group | Glucose AUC (mmol/L * min) ± SEM |

| Vehicle | 2850 ± 200 |

| This compound (10 mg/kg) | 2200 ± 150 |

| p < 0.05 vs. Vehicle. Data calculated from Cunningham et al., 2016. |

Experimental Protocols

Animal Models

-

Diet-Induced Obesity (DIO) Model: Male C57BL/6J mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for a period of 16-20 weeks to induce obesity and glucose intolerance. Age-matched control mice are fed a standard chow diet.

-

Genetic Obesity Model: Male leptin-deficient ob/ob mice on a C57BL/6J background are used as a genetic model of obesity and severe glucose intolerance.

Drug Administration

This compound is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[2]. The compound is administered via subcutaneous (s.c.) injection once daily at a dose of 10 mg/kg body weight[2]. Vehicle-treated control groups receive an equivalent volume of the vehicle solution. Treatment duration is typically 3-4 weeks.

Glucose Tolerance Test (GTT)

-

Fasting: Mice are fasted for 6 hours prior to the glucose challenge.

-

Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).

-

Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage or intraperitoneal (i.p.) injection.

-

Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured using a standard glucometer.

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.

Signaling Pathway Visualization

The proposed signaling pathway involves the core circadian clock machinery. In a simplified model, the core clock consists of a transcriptional-translational feedback loop. The heterodimer of CLOCK and BMAL1 proteins drives the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate back to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription. CK1δ/ε play a crucial role in this loop by phosphorylating PER proteins, marking them for degradation and thereby controlling the period of the circadian rhythm. By inhibiting CK1δ/ε, this compound is thought to stabilize PER proteins, leading to a lengthening of the circadian period and a restoration of rhythmicity in metabolically relevant tissues.

Conclusion

This compound represents a novel therapeutic strategy for improving glucose homeostasis in the context of obesity by targeting the circadian clock. Preclinical data strongly support its efficacy in improving glucose tolerance in both diet-induced and genetic models of obesity. The mechanism of action, centered on the modulation of the core clock components CK1δ/ε, offers a unique approach to correcting the metabolic dysregulation associated with obesity. Further research is warranted to fully elucidate the downstream targets of this circadian modulation and to translate these promising preclinical findings into clinical applications for the treatment of metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual Tracer Test to Measure Tissue-Specific Insulin Action in Individual Mice Identifies In Vivo Insulin Resistance Without Fasting Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of the circadian clock via CK1δ/ε to improve glucose homeostasis in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

PF-5006739: A Technical Guide for Research in Psychiatric Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5006739 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), two key regulators of the circadian clock.[1][2] Dysregulation of circadian rhythms is increasingly implicated in the pathophysiology of a range of psychiatric disorders, including mood and substance use disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use in psychiatric research. The information presented is intended to empower researchers and drug development professionals to explore the therapeutic potential of targeting the CK1δ/ε signaling pathway for the treatment of various psychiatric conditions.

Introduction to this compound

This compound is a brain-penetrant small molecule that exhibits low nanomolar inhibitory potency against CK1δ and CK1ε.[1][2] These serine/threonine kinases are integral components of the core molecular clock machinery that governs circadian rhythms. By inhibiting CK1δ/ε, this compound modulates the phosphorylation of key clock proteins, leading to a lengthening of the circadian period.[3] This mechanism of action holds therapeutic promise for psychiatric disorders characterized by disrupted circadian rhythms. Preclinical studies have demonstrated its efficacy in attenuating opioid-seeking behavior and normalizing mood-related behaviors in animal models.[1][4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of CK1δ and CK1ε. These kinases play a crucial role in the negative feedback loop of the molecular clock. They phosphorylate the Period (PER) and Cryptochrome (CRY) proteins, marking them for degradation. By inhibiting this phosphorylation, this compound stabilizes PER and CRY proteins, leading to their accumulation and enhanced repression of the CLOCK/BMAL1 transcriptional activators. This ultimately results in a lengthening of the circadian period.[3]

Furthermore, emerging evidence suggests a potential link between CK1ε and the Akt signaling pathway, a critical regulator of cell survival and metabolism. Studies have shown that CK1ε can positively regulate the Akt pathway, and inhibition of CK1ε/δ can lead to a reduction in the phosphorylation of Akt and its downstream target, GSK3β.[5] The potential impact of this compound on the ERK signaling pathway has also been investigated, with some studies on the related inhibitor PF-670462 suggesting a possible increase in pERK expression in the hippocampus.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the related inhibitor PF-670462.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Reference |

| CK1δ | 3.9 | [1][2] |

| CK1ε | 17.0 | [1][2] |

Table 2: Preclinical Efficacy of this compound in an Opioid Reinstatement Model

| Treatment Group | Active Lever Presses (Mean ± SEM) | Reference |

| Vehicle | 5.5 ± 1.2 | [1] |

| This compound (3 mg/kg) | 3.2 ± 0.8 | [1] |

| This compound (10 mg/kg) | 1.8 ± 0.5 | [1] |

| This compound (30 mg/kg) | 1.5 ± 0.4 | [1] |

| *p < 0.05 compared to vehicle |

Table 3: Effects of PF-670462 on Anxiety- and Depression-Like Behaviors in APP-PS1 Mice

| Behavioral Test | Treatment Group | Measurement (Mean ± SEM) | Reference |

| Elevated Plus Maze | Vehicle | 35 ± 5 % time in open arms | [4] |

| PF-670462 (10 mg/kg) | 50 ± 6 % time in open arms | [4] | |

| PF-670462 (30 mg/kg) | 55 ± 7 % time in open arms | [4] | |

| Forced Swim Test | Vehicle | 120 ± 10 s immobility | [4] |

| PF-670462 (10 mg/kg) | 95 ± 8 s immobility | [4] | |

| PF-670462 (30 mg/kg) | 85 ± 7 s immobility | [4] | |

| *p < 0.05 compared to vehicle |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CK1δ and CK1ε.

Materials:

-

Recombinant human CK1δ and CK1ε enzymes

-

ATP, [γ-³²P]ATP

-

Substrate peptide (e.g., α-casein)

-

This compound

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, substrate peptide, and the respective kinase (CK1δ or CK1ε).

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Rodent Model of Opioid Self-Administration and Reinstatement

Objective: To evaluate the effect of this compound on opioid-seeking behavior.

Animals: Adult male Sprague-Dawley rats.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.

Protocol:

-

Surgery: Implant rats with intravenous catheters in the jugular vein. Allow for a recovery period of at least 5-7 days.

-

Acquisition of Fentanyl Self-Administration:

-

Train rats to press an active lever for intravenous infusions of fentanyl (e.g., 1 µg/kg/infusion) on a fixed-ratio 1 (FR1) schedule for 2-hour sessions daily.

-

Responses on the inactive lever are recorded but have no programmed consequences.

-

Continue training until stable responding is achieved (e.g., less than 20% variation in infusions over three consecutive days).

-

-

Extinction:

-

Replace fentanyl with saline. Lever presses no longer result in drug infusion.

-

Continue extinction sessions until responding on the active lever is significantly reduced (e.g., less than 25% of the average of the last three self-administration days).

-

-

Reinstatement Test:

-

Administer this compound (e.g., 3, 10, 30 mg/kg, s.c.) or vehicle 30 minutes before the session.

-

Induce reinstatement of drug-seeking behavior with a non-contingent "priming" injection of fentanyl (e.g., 10 µg/kg, s.c.).

-

Place the rats in the operant chambers for a 2-hour session under extinction conditions (i.e., lever presses have no consequence).

-

Record the number of presses on the active and inactive levers.

-

Assessment of Circadian Rhythms in Locomotor Activity

Objective: To determine the effect of this compound on the circadian period of locomotor activity.

Animals: Male C57BL/6J mice.

Apparatus: Cages equipped with running wheels and activity monitoring software.

Protocol:

-

Baseline Recording:

-

Individually house mice in cages with running wheels under a 12-hour light:12-hour dark (LD) cycle for at least two weeks to allow for entrainment.

-

Record wheel-running activity continuously.

-

-

Constant Darkness (DD) Phase:

-

Transfer mice to constant darkness to assess their free-running circadian period (tau).

-

Continue to record activity for at least 10-14 days to establish a stable baseline tau.

-

-

Drug Administration:

-

Administer this compound or vehicle once daily at a specific circadian time (CT), for example, CT12 (the beginning of the active phase for nocturnal rodents).

-

Continue daily administration for a specified duration (e.g., 10 days).

-

-

Data Analysis:

-

Analyze the activity data using circadian analysis software (e.g., ClockLab).

-

Determine the free-running period (tau) before, during, and after drug administration using chi-square periodogram analysis.

-

Calculate the change in tau induced by this compound.

-

Potential Applications in Psychiatric Research

The unique mechanism of action of this compound makes it a valuable tool for investigating the role of the circadian system in various psychiatric disorders.

-

Substance Use Disorders: As demonstrated in preclinical models, this compound can attenuate drug-seeking behavior, suggesting its potential as a novel therapeutic for addiction.[1]

-

Mood Disorders: Given the strong link between circadian rhythm disruption and mood disorders like major depressive disorder and bipolar disorder, this compound could be used to explore the therapeutic benefits of restoring circadian function in these conditions.[4]

-

Anxiety Disorders: Preclinical studies with the related inhibitor PF-670462 have shown anxiolytic-like effects, indicating a potential role for CK1δ/ε inhibitors in the treatment of anxiety.[4]

-

Schizophrenia: Circadian abnormalities are also observed in schizophrenia, and targeting the molecular clock with compounds like this compound may offer a novel approach to address some of the symptoms of this complex disorder.[8]

Conclusion

This compound is a potent and selective CK1δ/ε inhibitor with a clear mechanism of action on the molecular circadian clock. Its ability to modulate circadian rhythms and its efficacy in preclinical models of psychiatric-related behaviors highlight its potential as both a valuable research tool and a lead compound for the development of novel therapeutics. This guide provides the necessary technical information to empower researchers to further investigate the role of the CK1δ/ε pathway in psychiatric disorders and to explore the full therapeutic potential of this compound.

Disclaimer: this compound is a research chemical and is not for human consumption. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Casein kinase 1δ/ε inhibitor this compound attenuates opioid drug-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Casein Kinase I epsilon positively regulates the Akt pathway in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of selective and brain penetrant casein kinase 1 (CK1) delta inhibitors for the treatment of circadian rhythm disorders - American Chemical Society [acs.digitellinc.com]

The Structure-Activity Relationship of PF-5006739: A Technical Guide to a Potent CK1δ/ε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5006739 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key serine/threonine kinases implicated in the regulation of the circadian rhythm.[1] Developed through structure-based drug design, this brain-penetrant compound has demonstrated significant potential in preclinical models for treating a range of central nervous system (CNS) disorders.[2][3] Notably, this compound has been shown to modulate circadian rhythms, attenuate opioid-seeking behavior, and improve glucose homeostasis, highlighting its therapeutic versatility.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailed experimental protocols for key assays, and a visualization of the signaling pathways it modulates.

Core Structure and Potency

This compound belongs to a class of 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives.[4] It exhibits low nanomolar potency against its primary targets, with IC50 values of 3.9 nM for CK1δ and 17.0 nM for CK1ε .[1] This dual inhibitory activity is central to its pharmacological effects.

Structure-Activity Relationship (SAR)

The development of this compound was guided by a systematic exploration of the chemical space around its core scaffold. The following table summarizes the key structure-activity relationships for a series of analogs, demonstrating the impact of substitutions on inhibitory potency against CK1δ and CK1ε.

| Compound | R1 | R2 | CK1δ IC50 (nM) | CK1ε IC50 (nM) |

| This compound | H | 3-isoxazolylmethyl | 3.9 | 17.0 |

| Analog 1 | CH3 | H | 15 | 45 |

| Analog 2 | Cl | H | 8 | 25 |

| Analog 3 | H | Benzyl | 5.2 | 20.1 |

| Analog 4 | H | Cyclopropylmethyl | 6.8 | 28.5 |

Note: The data in this table is illustrative and synthesized from general principles of medicinal chemistry for this scaffold, as specific SAR tables for this compound analogs are not publicly available in the searched literature. The core scaffold is the 4-(4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-amine.

Experimental Protocols

In Vitro Kinase Assay (Illustrative Protocol)

This protocol outlines a typical biochemical assay to determine the IC50 values of this compound against CK1δ and CK1ε.

Materials:

-

Recombinant human CK1δ and CK1ε enzymes

-

Biotinylated peptide substrate (e.g., a peptide derived from a known CK1 substrate like PER2)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplates (e.g., 384-well white plates)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the microplate wells.

-

Add 10 µL of a solution containing the CK1δ or CK1ε enzyme and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the respective enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Rodent Operant Reinstatement Model for Opioid Seeking

This protocol describes a behavioral assay to evaluate the effect of this compound on opioid-seeking behavior.

Animals:

-

Male Sprague-Dawley rats

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.

Procedure:

-

Fentanyl Self-Administration Training: Rats are trained to self-administer fentanyl (e.g., 2.5 µg/kg/infusion) by pressing an active lever. Each active lever press results in a fentanyl infusion and the presentation of a cue light. Inactive lever presses have no consequence. Training continues until a stable baseline of responding is achieved.

-

Extinction: Following training, fentanyl is removed, and active lever presses no longer result in drug infusion or cue presentation. This phase continues until responding on the active lever is significantly reduced.

-

Reinstatement Test: After extinction, a priming injection of fentanyl is administered to reinstate drug-seeking behavior.

-

This compound Treatment: Prior to the reinstatement test, different groups of rats are treated with either vehicle or varying doses of this compound.

-

Data Analysis: The number of active and inactive lever presses during the reinstatement session is recorded. A significant reduction in active lever pressing in the this compound-treated groups compared to the vehicle group indicates attenuation of opioid-seeking behavior.

Glucose Tolerance Test (GTT) in Mice

This protocol details a method to assess the impact of this compound on glucose homeostasis.[2][5]

Animals:

-

Male C57BL/6J mice on a high-fat diet (to induce obesity and glucose intolerance).[2]

Procedure:

-

This compound Administration: Mice are treated daily with this compound (e.g., 10 mg/kg, s.c.) or vehicle for a specified period (e.g., 3 weeks).[1]

-

Fasting: Prior to the GTT, mice are fasted for 6 hours.

-

Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.

-

Glucose Challenge: A bolus of glucose (e.g., 2 g/kg) is administered via intraperitoneal injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group. A significant reduction in the AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.[2]

Signaling Pathways and Mechanisms of Action

Regulation of the Circadian Rhythm

This compound exerts its effect on the circadian clock by inhibiting CK1δ/ε, which are crucial for the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. This phosphorylation is a key step in the negative feedback loop that governs the ~24-hour cycle of gene expression.

By inhibiting CK1δ/ε, this compound prevents the phosphorylation of the PER:CRY complex. This unphosphorylated complex is less stable and its translocation into the nucleus is delayed, leading to a lengthening of the circadian period.

Attenuation of Opioid-Seeking Behavior

The precise mechanism by which CK1δ/ε inhibition reduces opioid seeking is still under investigation, but it is thought to involve the modulation of key signaling pathways in brain regions associated with reward and addiction, such as the striatum.[3][5] Genetic studies have shown that deletion of CK1ε increases mu-opioid receptor-dependent behaviors, suggesting that CK1ε normally acts to negatively regulate opioid reward.[3][5] this compound, by inhibiting CK1ε, may therefore disrupt the neuroadaptations that underlie addiction. One potential pathway involved is the Wnt signaling pathway, which is known to be regulated by CK1 and has been implicated in the response to drugs of abuse.[6]

Improvement of Glucose Homeostasis

This compound has been shown to improve glucose tolerance in mouse models of obesity.[1][2] This effect is likely mediated through the regulation of metabolic pathways in peripheral tissues. CK1δ has been implicated in the regulation of hepatic gluconeogenesis through the phosphorylation of PGC-1α, a key transcriptional coactivator of metabolic genes.[2] By inhibiting CK1δ, this compound may alter the expression of genes involved in glucose production and utilization, leading to improved glucose control. Furthermore, CK1δ/ε inhibition has been linked to the regulation of mitochondrial metabolism.[7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting of the circadian clock via CK1δ/ε to improve glucose homeostasis in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting of the circadian clock via CK1δ/ε to improve glucose homeostasis in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Casein kinase 1-epsilon deletion increases mu opioid receptor-dependent behaviors and binge eating1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, regulation, and (patho-)physiological functions of the stress-induced protein kinase CK1 delta (CSNK1D) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

PF-5006739: An In-Depth Technical Guide to In Vitro Potency and IC50 Values

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and IC50 values of PF-5006739, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.

Core Compound Activity: In Vitro Potency and IC50

This compound demonstrates low nanomolar inhibitory activity against its primary targets, CK1δ and CK1ε. The compound is significantly more potent against CK1δ. The established IC50 values from in vitro purified enzyme assays are summarized in the table below.[1][2][3][4][5]

| Target | IC50 (nM) |

| Casein Kinase 1 delta (CK1δ) | 3.9 |

| Casein Kinase 1 epsilon (CK1ε) | 17.0 |

In addition to biochemical assays, the potency of this compound has been evaluated in cell-based assays. In a whole-cell assay measuring the inhibition of mPER3-GFP translocation to the nucleus, this compound exhibited EC50 values of 15.2 nM for CK1δ and 83 nM for CK1ε.[1]

Mechanism of Action and Signaling Pathways

This compound functions as a potent and selective dual inhibitor of CK1δ and CK1ε. These serine/threonine kinases are key regulators in multiple cellular processes, most notably the circadian rhythm and the Wnt signaling pathway.

Role in Circadian Rhythm

CK1δ and CK1ε are integral components of the core circadian clock machinery. They phosphorylate the Period (PER) and Cryptochrome (CRY) proteins, leading to their degradation and thereby controlling the period length of the circadian rhythm. By inhibiting CK1δ/ε, this compound can modulate the timing of the circadian clock.

Role in Wnt Signaling Pathway

CK1δ and CK1ε also play a crucial role in the canonical Wnt signaling pathway by phosphorylating β-catenin, a key transcriptional co-activator. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. Inhibition of CK1δ/ε by this compound can therefore lead to the stabilization and accumulation of β-catenin, and subsequent activation of Wnt target genes.

Experimental Protocols

While the specific, detailed protocols used for the initial characterization of this compound are proprietary, this section outlines representative methodologies for in vitro kinase assays commonly employed in drug discovery to determine IC50 values.

Representative In Vitro Kinase Assay (Mobility Shift Assay)

Mobility shift assays, such as those performed on a Caliper Life Sciences platform, are a common method for measuring kinase activity and inhibition.

Protocol Steps:

-

Reagent Preparation:

-

Enzyme: Recombinant human CK1δ or CK1ε is diluted to the desired concentration in kinase buffer.

-

Substrate: A specific peptide substrate for CK1δ/ε, labeled with a fluorescent tag (e.g., FAM), is prepared along with ATP at a concentration near the Km for the enzyme.

-

Inhibitor: this compound is serially diluted in DMSO and then further diluted in kinase buffer to create a range of concentrations.

-

-

Assay Plate Setup:

-

The serially diluted this compound is added to the wells of a microplate.

-

Control wells containing DMSO (vehicle) and a known inhibitor are included.

-

-

Kinase Reaction:

-

The kinase solution is added to the wells containing the inhibitor.

-

The reaction is initiated by the addition of the substrate/ATP mixture.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Reaction Termination and Analysis:

-

The reaction is stopped by the addition of a stop buffer containing EDTA.

-

The plate is then placed in a microfluidic electrophoresis instrument (e.g., Caliper LabChip).

-

The instrument separates the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.

-

The fluorescence of the product and substrate peaks is measured to determine the percentage of substrate conversion.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the control wells.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

References

PF-5006739: A Technical Guide to a Brain-Penetrant Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5006739 is a potent, selective, and brain-penetrant dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and its potential therapeutic applications. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate further research and development.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including the regulation of the circadian rhythm, Wnt signaling, and cell cycle control.[6][7] The isoforms CK1δ and CK1ε are of particular interest as they are key regulators of the molecular clock. Dysregulation of these kinases has been implicated in psychiatric disorders, metabolic diseases, and substance abuse.[1][8] this compound was developed as a high-affinity inhibitor of CK1δ and CK1ε with the ability to cross the blood-brain barrier, making it a valuable tool for investigating the central nervous system (CNS) functions of these kinases and a potential therapeutic agent for CNS-related disorders.[4]

Mechanism of Action

This compound exerts its effects by competitively inhibiting the ATP-binding site of CK1δ and CK1ε, thereby preventing the phosphorylation of their downstream substrates. A primary and well-characterized substrate is the Period (PER) protein, a core component of the circadian clock. By inhibiting CK1δ/ε-mediated phosphorylation of PER proteins, this compound stabilizes them, leading to a delay in their degradation and a subsequent lengthening of the circadian period.[9][10][11][12][13]

Signaling Pathways

The core of the mammalian circadian clock is a transcriptional-translational feedback loop. The heterodimeric CLOCK/BMAL1 transcription factor promotes the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate back into the nucleus to inhibit CLOCK/BMAL1 activity. The stability and nuclear translocation of PER proteins are tightly regulated by phosphorylation, primarily by CK1δ and CK1ε. Inhibition of these kinases by this compound disrupts this cycle, leading to a phase shift in the circadian rhythm.